
4-Chloro-6-(difluoromethoxy)-3-nitroquinoline
Übersicht
Beschreibung
The compound “4-Chloro-6-(difluoromethoxy)-3-nitroquinoline” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. In this particular compound, the quinoline core is substituted with a chloro group at the 4th position, a difluoromethoxy group at the 6th position, and a nitro group at the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic quinoline core and the electron-withdrawing chloro, difluoromethoxy, and nitro substituents. These substituents could potentially influence the electronic properties and reactivity of the molecule .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, and the chloro group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the electron-withdrawing substituents could increase the compound’s acidity and influence its solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized through Cyclization, Nitrification, and Chlorination from 4-methoxyaniline, demonstrating a simple and efficient method for large-scale production. The structure was confirmed by 1H NMR and MS, achieving an 85% yield. This showcases its potential for industrial-scale synthesis and application in various fields (Zhao, Lei, & Guo, 2017).
Applications in Heterocyclic Chemistry
- 4-Chloro-2-methyl-3-nitroquinolines were used as precursors for synthesizing heterocyclo[c]quinolines, where the nitro group plays different roles in the cyclization processes. This illustrates its utility in creating complex heterocyclic structures, which are vital in pharmaceuticals and material science (Khodair et al., 1999).
Role in Genotoxicity Studies
- 4-Nitroquinoline 1-oxide (a related compound) has been used extensively in genotoxicity assays due to its mutagenic and carcinogenic properties. This emphasizes the relevance of such compounds in understanding the mechanisms of genetic damage and potential carcinogenicity (Brüsehafer et al., 2015).
Solid-phase Synthesis
- 3-Hydroxy-6-nitroquinolin-4(1H)-ones, derived from similar compounds, were synthesized using a solid-phase approach, indicating the potential of 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline in solid-phase chemical synthesis, which is crucial in drug discovery and development (Křupková et al., 2009).
Insights into Carcinogenic Metabolism
- The metabolism of 4-nitroquinoline-1-oxide, a carcinogen, to 4-hydroxyaminoquinoline-1-oxide, was studied in rat liver and hepatomas. This provides a basis for understanding how 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline might behave in biological systems, particularly in carcinogenesis (Sugimura, Okabe, & Nagao, 1966).
Application in Crystallography
- Studies on crystal structures involving compounds like 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline can aid in understanding molecular interactions and arrangements, crucial in materials science and drug design (Gotoh & Ishida, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-6-(difluoromethoxy)-3-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2N2O3/c11-9-6-3-5(18-10(12)13)1-2-7(6)14-4-8(9)15(16)17/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVZFYPMTFIHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(difluoromethoxy)-3-nitroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Difluoromethoxy)-3-fluorophenyl]methanol](/img/structure/B1434879.png)
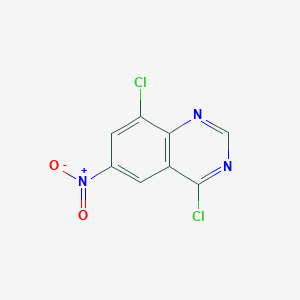
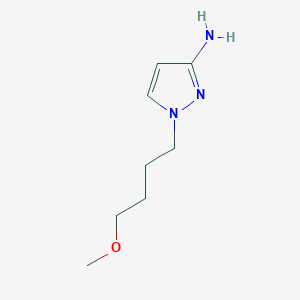
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1434883.png)
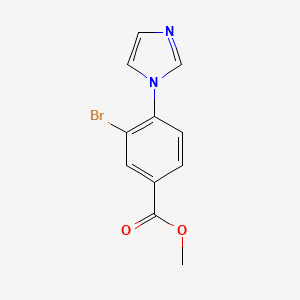
![1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone](/img/structure/B1434887.png)

![N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride](/img/structure/B1434891.png)
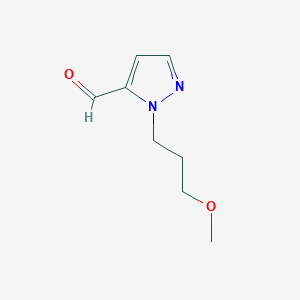
![2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1434893.png)
![2-[(Carboxymethyl)amino]-4-methoxybenzoic acid](/img/structure/B1434895.png)
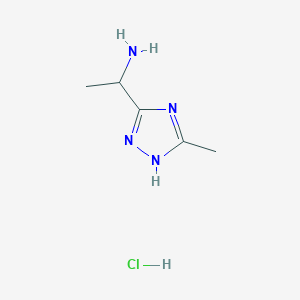
![Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate](/img/structure/B1434897.png)